(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18726860
InChI: InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
SMILES:
Molecular Formula: C13H18FN3O2S
Molecular Weight: 299.37 g/mol

(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18726860

Molecular Formula: C13H18FN3O2S

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H18FN3O2S
Molecular Weight 299.37 g/mol
IUPAC Name tert-butyl (3S)-3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
Standard InChI Key AZVSFIKXJRHBLK-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C13H18FN3O2S\text{C}_{13}\text{H}_{18}\text{FN}_3\text{O}_2\text{S}, with a molecular weight of 299.37 g/mol. Its IUPAC name, tert-butyl (3S)-3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate, reflects the stereochemical orientation at the pyrrolidine-C3 position. The pyrimidine ring’s 5-fluoro substituent enhances electronegativity, while the sulfanyl linker contributes to lipophilicity.

Key Structural Features:

  • Chiral Center: The (S)-configuration at C3 influences spatial orientation, potentially altering binding affinities compared to the (R)-enantiomer.

  • Pyrimidine Moiety: The 5-fluoro group modulates electronic effects, enhancing metabolic stability and target interactions .

  • tert-Butyl Ester*: Provides steric bulk, improving solubility and acting as a protective group during synthesis.

Synthetic Strategies

Enantioselective Synthesis

While synthetic protocols for the (R)-enantiomer are documented, the (S)-isomer necessitates enantioselective methods. A plausible route involves:

  • Chiral Resolution: Using chiral auxiliaries or catalysts during the sulfanyl incorporation step.

  • Asymmetric Catalysis: Employing palladium or organocatalytic systems to favor (S)-configuration formation.

  • Protection-Deprotection: Sequential use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates.

Critical Reaction Parameters:

  • Temperature: Maintained at 60–80°C to prevent racemization.

  • Solvent: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

  • Purification: Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >99%.

Physicochemical Properties

Comparative Analysis with (R)-Enantiomer

The (S)-enantiomer’s physicochemical profile diverges due to stereochemical effects:

Property(S)-Enantiomer(R)-Enantiomer
logP~2.5 (estimated)~2.5
Aqueous SolubilityModerate (enhanced by ester hydrolysis)Similar
Optical Rotation[α]D20=XX[α]_D^{20} = -XX^\circ (predicted)[α]D20=+XX[α]_D^{20} = +XX^\circ (reported)

The sulfanyl linker’s lipophilicity favors membrane permeability, while fluorine’s electronegativity enhances target binding .

Biological Activity and Mechanism

Target Engagement

Though direct data on the (S)-enantiomer is scarce, its structural analogs suggest interactions with:

  • Protein Kinases: Fluoropyrimidine derivatives inhibit kinases by competing with ATP-binding sites .

  • Amino Acid Transporters: Pyrrolidine sulfanyl compounds exhibit substrate affinity for system-A transporters, relevant in oncology.

Putative Mechanism:

  • Binding: The fluoropyrimidine moiety interacts with hydrophobic pockets in enzymatic targets.

  • Inhibition: Disrupts catalytic activity via steric hindrance or electronic effects.

  • Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life .

Therapeutic Applications

Case Study: Kinase Inhibition

In preclinical models, analogous compounds demonstrated IC50_{50} values <100 nM against kinase targets, with fluorine enhancing selectivity .

Challenges and Future Directions

Knowledge Gaps

  • Enantiomer-Specific Data: Limited studies on the (S)-isomer’s pharmacokinetics and toxicity.

  • Synthetic Scalability: Need for cost-effective enantioselective routes.

Recommendations

  • In Vitro Profiling: Screen against kinase panels and transport proteins.

  • In Vivo Studies: Assess bioavailability and efficacy in disease models.

  • Computational Modeling: Predict binding modes using molecular docking.

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